molecular formula C7H14ClNO B6191413 rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo CAS No. 2648862-33-1

rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo

Cat. No.: B6191413
CAS No.: 2648862-33-1
M. Wt: 163.6
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Description

rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo: is a bicyclic compound that features a methoxy group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the methoxy group: This step involves the methoxylation of the bicyclic structure, which can be done using methanol and an acid catalyst.

    Formation of the hydrochloride salt: The final step involves the reaction of the methoxylated bicyclic compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the azabicyclo structure to a more saturated form, potentially altering its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: Products may include more saturated bicyclic structures.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
  • Studied for its potential effects on the central nervous system.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • rac-(1R,4R,5R)-5-(2,3-Dimethylphenyl)-2-azabicyclo[2.2.1]heptane hydrochloride
  • rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride
  • rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride

Uniqueness: rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo is unique due to its specific stereochemistry and the presence of the methoxy group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2648862-33-1

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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